

Application Notes and Protocols for MRT00033659

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Compound of Interest

Compound Name: MRT00033659

Cat. No.: B609328

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Introduction

MRT00033659 is a potent, cell-permeable, small molecule inhibitor targeting Casein Kinase 1 δ (CK1 δ) and Checkpoint Kinase 1 (CHK1) with IC₅₀ values of 0.9 μ M and 0.23 μ M, respectively. [1] By inhibiting CHK1, a critical component of the DNA damage response (DDR) pathway, **MRT00033659** disrupts cell cycle checkpoints. This disruption leads to the accumulation of DNA damage, particularly in cancer cells with a high degree of replicative stress, ultimately inducing apoptosis. A key consequence of CHK1 inhibition is the activation of the p53 signaling pathway, a central regulator of cell fate in response to cellular stress.[1] These characteristics make **MRT00033659** a valuable tool for research in oncology, cell cycle regulation, and DNA repair.

Physicochemical and Biological Properties

A summary of the key quantitative data for **MRT00033659** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₄ N ₄ O	[1]
Molecular Weight	266.3 g/mol	[1]
Target(s)	CK1δ, CHK1	[1]
IC50 Values	CK1δ: 0.9 μM, CHK1: 0.23 μM	[1]
Primary Solvent	Dimethyl Sulfoxide (DMSO)	
Appearance	Crystalline solid	
Storage (Powder)	-20°C for up to 3 years	[1]
Storage (in Solvent)	-80°C for up to 1 year	[1]

Experimental Protocols

Preparation of MRT00033659 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **MRT00033659** in DMSO.

Materials:

- **MRT00033659** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), sterile
- Sterile, amber microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

- Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

- Weigh **MRT00033659**: On an analytical balance, carefully weigh out 1 mg of **MRT00033659** powder.
 - Note: For different desired stock concentrations or starting amounts, adjust the calculations accordingly.
- Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:

$$\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$$
 - For 1 mg of **MRT00033659** (0.001 g) and a molecular weight of 266.3 g/mol : Volume (L) = $0.001 \text{ g} / (0.01 \text{ mol/L} * 266.3 \text{ g/mol}) = 0.0003755 \text{ L} = 375.5 \text{ }\mu\text{L}$
- Dissolution: Add 375.5 μL of anhydrous DMSO to the vial containing the **MRT00033659** powder.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Cell-Based Assay for Evaluating Cell Viability

This protocol provides a general method for assessing the effect of **MRT00033659** on the viability of a cancer cell line using a standard colorimetric assay (e.g., MTT or WST-1).

Materials:

- Cancer cell line of interest (e.g., HeLa, HCT116)
- Complete cell culture medium
- 96-well cell culture plates
- **MRT00033659** stock solution (10 mM in DMSO)

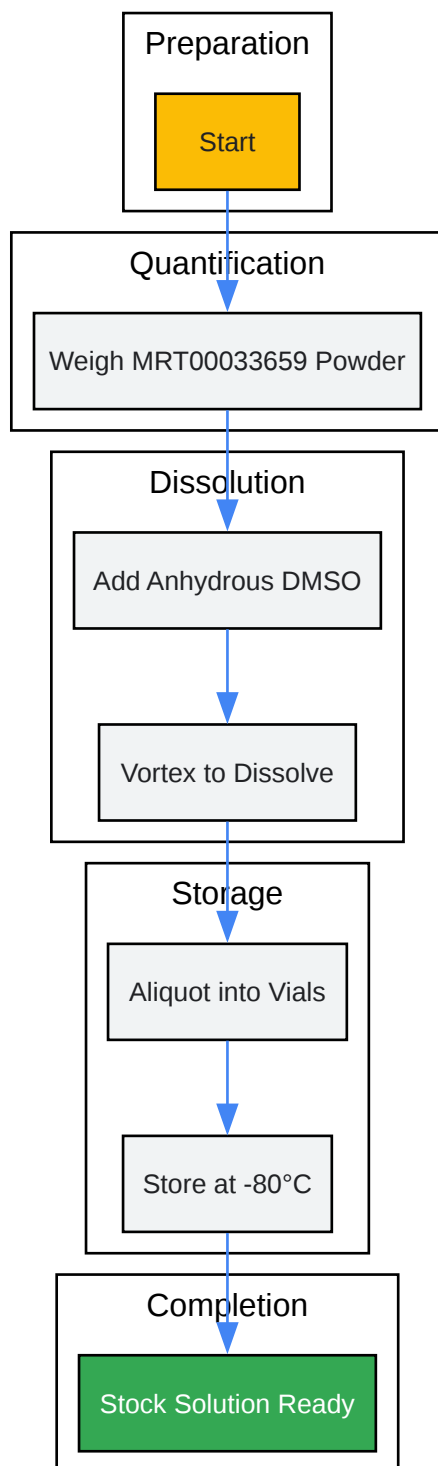
- Phosphate-buffered saline (PBS)
- Cell viability reagent (e.g., MTT, WST-1)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **Compound Dilution:** Prepare a serial dilution of the **MRT00033659** stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 μ M). Include a vehicle control (DMSO at the same final concentration as the highest **MRT00033659** concentration) and a no-treatment control.
- **Cell Treatment:** Remove the medium from the wells and add 100 μ L of the prepared **MRT00033659** dilutions or control solutions to the respective wells.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- **Viability Assessment:**
 - Add 10 μ L of the cell viability reagent to each well.
 - Incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
- **Data Acquisition:** Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Data Analysis:** Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration of **MRT00033659**. Plot the results to determine the IC₅₀ value.

Visualizations

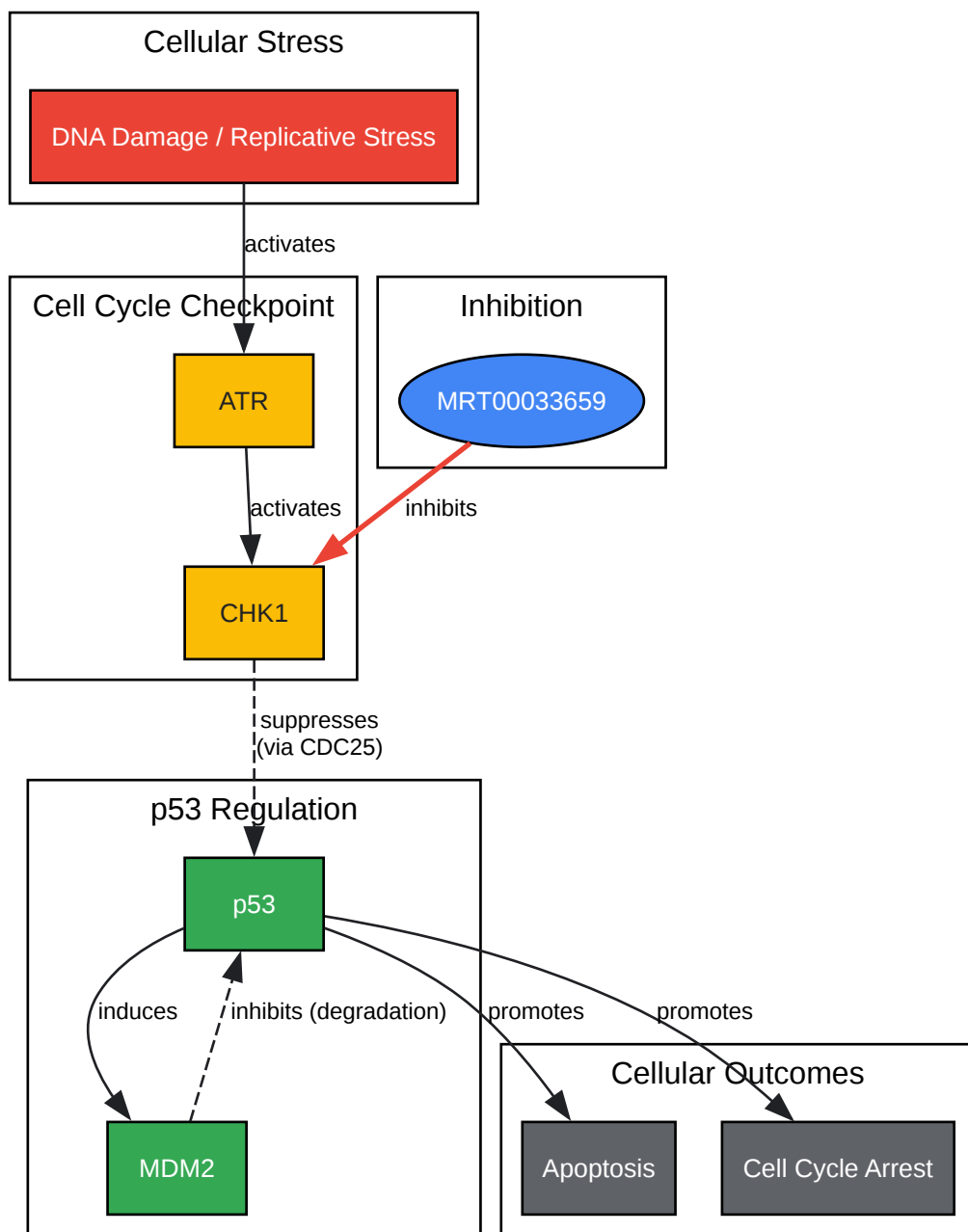
Experimental Workflow: Preparing MRT00033659 Stock Solution



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Caption: Workflow for preparing **MRT00033659** stock solution.

Signaling Pathway: Activation of p53 by MRT00033659



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References

- 1. researchgate.net [researchgate.net]
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